molecular formula C15H11BrF2O B1441302 3-(3-Bromophenyl)-1-(3,5-difluorophenyl)propan-1-one CAS No. 898760-81-1

3-(3-Bromophenyl)-1-(3,5-difluorophenyl)propan-1-one

Cat. No. B1441302
CAS RN: 898760-81-1
M. Wt: 325.15 g/mol
InChI Key: CMBRBSIPWHMENK-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(3,5-difluorophenyl)propan-1-one is a synthetic organic compound of the class of bromophenyl-difluorophenylpropanones. It is a versatile compound that has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals and other compounds, as well as in the study of its biochemical and physiological effects.

Scientific Research Applications

Crystallography and Structural Analysis

Studies on compounds with similar structures, such as various bromophenyl and difluorophenyl derivatives, have primarily focused on determining their crystal structures and conformational dynamics. For example, the molecular structure of (E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one displays an E conformation with specific orientation of the bromophenyl and dimethoxyphenyl groups, providing insights into the steric effects and electronic properties of these molecules (Escobar et al., 2012). Such analyses are crucial for understanding the intermolecular interactions that govern crystal packing and stability, which has implications for material science and molecular engineering.

Synthesis and Chemical Properties

The synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis demonstrates the versatility of bromophenyl compounds in organic synthesis, leading to products with moderate to good yields (Lygin & Meijere, 2009). Such reactions are foundational for creating pharmacologically active compounds, showcasing the utility of bromophenyl derivatives in medicinal chemistry.

Biological Activities

Research into the biological activities of chalcone derivatives, including those with bromophenyl moieties, has uncovered their potential anti-inflammatory and gastroprotective properties. Compounds synthesized through the Claisen-Schmidt condensation, such as 1-(4-nitrophenyl)-3-(3-bromophenyl)propen-1-one, have shown effectiveness in inhibiting carrageenan-induced rat paw edema, indicating their anti-inflammatory activity (Okunrobo et al., 2006). These findings point to the broader pharmacological potential of bromophenyl and difluorophenyl derivatives in drug development, especially in designing new anti-inflammatory agents.

Optical and Electronic Properties

The investigation of linear, second, and third-order nonlinear optical properties of novel noncentrosymmetric donor-acceptor configure chalcone derivatives, including those with bromophenyl groups, highlights their applicability in semiconductor devices (Shkir et al., 2019). These studies provide valuable insights into the optoelectronic characteristics of these compounds, suggesting their potential use in the development of new materials for optical and electronic applications.

properties

IUPAC Name

3-(3-bromophenyl)-1-(3,5-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF2O/c16-12-3-1-2-10(6-12)4-5-15(19)11-7-13(17)9-14(18)8-11/h1-3,6-9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBRBSIPWHMENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210894
Record name 1-Propanone, 3-(3-bromophenyl)-1-(3,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-1-(3,5-difluorophenyl)propan-1-one

CAS RN

898760-81-1
Record name 1-Propanone, 3-(3-bromophenyl)-1-(3,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(3-bromophenyl)-1-(3,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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